molecular formula C18H26N4O2 B13563674 1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B13563674
M. Wt: 330.4 g/mol
InChI Key: MXFOYRVCDCKPKX-UHFFFAOYSA-N
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Description

1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a pyrazole ring, piperidine rings, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Rings: The piperidine rings can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The pyrazole and piperidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers with unique properties.

    Biological Studies: It can serve as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-[4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C18H26N4O2/c1-3-17(23)21-9-6-14(7-10-21)18(24)22-8-4-5-15(13-22)16-11-19-20(2)12-16/h3,11-12,14-15H,1,4-10,13H2,2H3

InChI Key

MXFOYRVCDCKPKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C=C

Origin of Product

United States

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